molecular formula C13H26O2 B8588452 2-Propylheptyl glycidyl ether CAS No. 679423-38-2

2-Propylheptyl glycidyl ether

Cat. No.: B8588452
CAS No.: 679423-38-2
M. Wt: 214.34 g/mol
InChI Key: RCBZNUVPIKHRRL-UHFFFAOYSA-N
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Description

2-Propylheptyl glycidyl ether is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

679423-38-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-(2-propylheptoxymethyl)oxirane

InChI

InChI=1S/C13H26O2/c1-3-5-6-8-12(7-4-2)9-14-10-13-11-15-13/h12-13H,3-11H2,1-2H3

InChI Key

RCBZNUVPIKHRRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)COCC1CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flame dried, 500 mL round bottomed flask equipped with an addition funnel charged with epichlorohydrin (15.62 gm., 0.17 moles), is added 2-propylheptanol (Pfaltz & Bauer, Inc., 172 E. Aurora Street, Waterbury Conn., 06708, USA) (20 gm., 0.127 moles) and stannic chloride (0.20 gm., 0.001 moles). The reaction is kept under an argon atmosphere and warmed to 90° C. using an oil bath. Epichlorohydrin is dripped into the stirring solution over 60 minutes followed by stirring at 90° C. for 18 hours. The reaction is fitted with a vacuum distillation head and 1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol is distilled at a temperature range of 90° C.→95° C. under 0.2 mm Hg. Wt.=22.1 gm. The 1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol (5.0 gm., 0.020 moles) is dissolved in tetrahydrofuran (50 mL) and stirred at RT under an argon atmosphere. To the stirring solution is added potassium tert-butoxide (2.52 gm., 0.022 moles) and the suspension is stirred at RT for 18 hours. The reaction is then evaporated to dryness, residue dissolved in hexanes and washed with water (100 mL). The hexanes phase is separated, dried with Na2SO4, filtered and evaporated to dryness to yield the crude 2-propylheptyl glycidyl ether, which can be further purified by vacuum distillation.
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannic chloride
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.52 g
Type
reactant
Reaction Step Six

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